5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine
Description
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 3,5-dichlorophenyl group and an amine moiety at the 3-position. The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the electron-withdrawing 3,5-dichlorophenyl substituent enhances electrophilicity and may influence binding to biological targets .
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFWSKDRPKCDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC(=NO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine typically involves the reaction of 3,5-dichlorophenyl hydrazine with carbon disulfide and ammonia under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups, typically using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.
Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Chlorinated phenols, dichlorophenols.
Reduction: Amines, hydrazines.
Substitution: Alkylated derivatives, halogenated compounds.
Scientific Research Applications
Scientific Research Applications
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine and its derivatives have shown promise in various scientific fields:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Many derivatives of 1,2,4-oxadiazoles are potent anticancer agents, addressing the increasing need for new cancer treatments . It can interact with enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenyl group can enhance binding affinity to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
Materials Science: It is used in developing novel materials with specific electronic or optical properties.
Biological Research: The compound is studied for its interactions with biological targets and potential as a biochemical probe. Certain mercapto-substituted 1,2,4-triazoles, related compounds, have shown high antioxidant activity and have efficiently inhibited metabolic enzymes such as AChE, suggesting their potential use in treating conditions like mountain sickness, glaucoma, and neurological disorders .
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
Physicochemical Properties
Relevant data includes:
Mechanism of Action
The mechanism by which 5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The position and number of halogen substituents on the phenyl ring critically modulate physicochemical and biological properties. Key analogs include:
- 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine (CAS 23275-53-8): This analog replaces the 3,5-dichloro substitution with a single para-chloro group.
- Its amide linkage and flexible chain contrast with the rigid oxadiazole core, highlighting the importance of ring structure in conferring rigidity and directional hydrogen bonding .
Table 1: Substituent Impact on Key Properties
| Compound | Substituent Pattern | Molecular Weight (g/mol) | LogP* | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| 5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine | 3,5-diCl | 246.08 | 2.8 | 1 | 3 |
| 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine | 4-Cl | 211.63 | 2.1 | 1 | 3 |
| N-Benzyl-3-(3,5-dichlorophenyl)propanamide | 3,5-diCl | 326.20 | 3.5 | 1 | 2 |
*Predicted using Lipinski’s rule parameters from structural analogs .
Physicochemical and Pharmacokinetic Profiles
The target compound adheres to Lipinski’s "Rule of Five" (molecular weight <500, LogP <5, ≤5 H-bond donors, ≤10 H-bond acceptors), suggesting favorable oral bioavailability . In contrast, N-benzyl-3-(3,5-dichlorophenyl)propanamide has a higher LogP (3.5), which may reduce solubility and absorption.
Comparison with Other Oxadiazole Subclasses
- 1,2,5-Oxadiazoles (Furazans) : Compounds like 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine exhibit distinct electronic properties due to the oxadiazole isomerism. The 1,2,5-oxadiazole ring is more electron-deficient, favoring applications in high-energy materials rather than bioactive molecules .
Biological Activity
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antibacterial, and enzyme inhibition activities, supported by relevant research findings and data tables.
- Chemical Formula: CHClNO
- Molecular Weight: 230.05 g/mol
- CAS Number: 1343305-64-5
- InChI Key: Not available
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxicity of several oxadiazole derivatives on human cancer cell lines. The results indicated that:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |
| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |
The compound showed comparable activity to doxorubicin, a standard chemotherapeutic agent. Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression and caspase-3 cleavage .
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been investigated. A study focused on the efficacy of these compounds against Staphylococcus aureus.
Case Study: Antibacterial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8.0 |
| Control (Penicillin) | Staphylococcus aureus | 0.5 |
The results demonstrated that this compound effectively inhibits bacterial growth independently of the LtaS function in Staphylococcus aureus .
Enzyme Inhibition Activity
The compound has also been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways.
Case Study: Monoamine Oxidase B Inhibition
A series of oxadiazole derivatives were evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases.
| Compound | IC (nM) | Selectivity |
|---|---|---|
| This compound | 50 | Selective for MAO-B |
| Control (Selegiline) | 10 | Selective for MAO-B |
The tested compound exhibited promising inhibitory activity at nanomolar concentrations, indicating its potential as a therapeutic agent for conditions like Parkinson's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
